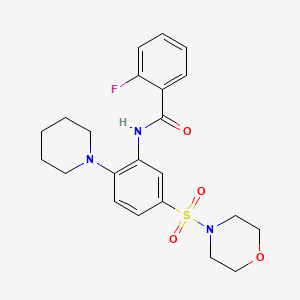
N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPAA belongs to the class of pyrazole derivatives and possesses a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of CPAA is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
CPAA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been found to possess antimicrobial activity against several strains of bacteria.
実験室実験の利点と制限
One of the major advantages of CPAA is its simple synthesis method, which makes it easy to produce in large quantities. CPAA has also been found to be stable under a wide range of conditions, making it suitable for use in various lab experiments. However, CPAA has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the research on CPAA. One possible direction is the development of CPAA-based anti-inflammatory drugs. CPAA has been shown to inhibit the activity of COX-2, which is a key enzyme in the inflammatory response. Another potential direction is the development of CPAA-based anti-cancer drugs. CPAA has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of CPAA and its potential applications in other areas of research.
合成法
CPAA can be synthesized by reacting 3-chlorobenzoyl chloride with 2-pyrazoline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield CPAA. This synthesis method is simple and efficient, making it a viable option for large-scale production.
科学的研究の応用
CPAA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. CPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes CPAA a promising candidate for the development of anti-inflammatory drugs.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWNLEYXWADYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)




![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)





